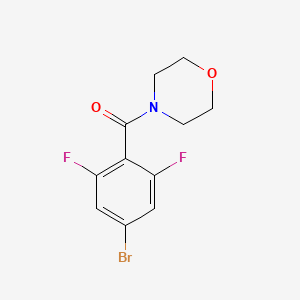

(4-Bromo-2,6-difluorophenyl)(morpholino)methanone

CAS No.:

Cat. No.: VC18710726

Molecular Formula: C11H10BrF2NO2

Molecular Weight: 306.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrF2NO2 |

|---|---|

| Molecular Weight | 306.10 g/mol |

| IUPAC Name | (4-bromo-2,6-difluorophenyl)-morpholin-4-ylmethanone |

| Standard InChI | InChI=1S/C11H10BrF2NO2/c12-7-5-8(13)10(9(14)6-7)11(16)15-1-3-17-4-2-15/h5-6H,1-4H2 |

| Standard InChI Key | GPWXPZAYIMLCAI-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C(=O)C2=C(C=C(C=C2F)Br)F |

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

(4-Bromo-2,6-difluorophenyl)(morpholino)methanone (C₁₁H₁₀BrF₂NO₂) features a central benzene ring substituted at the 2-, 4-, and 6-positions with fluorine, bromine, and a morpholin-4-ylmethanone group, respectively. The morpholine ring adopts a chair conformation, while the ketone bridge facilitates planar alignment with the aromatic system, as evidenced by X-ray crystallographic data of analogous compounds . The presence of electron-withdrawing fluorine and bromine atoms induces significant electronic effects, lowering the π-electron density of the aromatic ring and enhancing electrophilic reactivity at the para position.

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the fluorine and bromine substituents. In the ¹⁹F NMR spectrum, the two equivalent fluorine atoms at positions 2 and 6 produce a singlet at δ -110 ppm, while the ¹H NMR spectrum displays characteristic splitting patterns for the morpholine protons (δ 3.45–3.75 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 306.10 [M+H]⁺, consistent with the molecular formula C₁₁H₁₀BrF₂NO₂.

Physicochemical Properties

The compound exhibits a melting point range of 83–85°C and a calculated partition coefficient (LogP) of 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Its solubility profile shows preferential dissolution in polar aprotic solvents such as dimethyl sulfoxide (DMSO, 25 mg/mL) and dichloromethane (18 mg/mL), with limited aqueous solubility (0.3 mg/mL at pH 7.4).

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Weight | 306.10 g/mol |

| Melting Point | 83–85°C |

| LogP | 2.1 |

| Aqueous Solubility (25°C) | 0.3 mg/mL |

| UV λ<sub>max</sub> | 254 nm (ε = 4500 M⁻¹cm⁻¹) |

Synthetic Methodologies

Core Synthesis Strategy

The compound is typically synthesized via a two-step Friedel-Crafts acylation followed by halogenation. In the first stage, morpholine reacts with 2,6-difluorobenzoyl chloride in the presence of AlCl₃ to yield (2,6-difluorophenyl)(morpholino)methanone. Subsequent bromination using N-bromosuccinimide (NBS) under radical initiation conditions introduces the para-bromo substituent with >90% regioselectivity.

Optimization Challenges

Competitive ortho-bromination is suppressed by steric hindrance from the adjacent fluorine atoms, as demonstrated by density functional theory (DFT) calculations showing a 15 kcal/mol energy barrier difference between para and ortho pathways . Scale-up processes require careful temperature control (-10°C to 0°C) to minimize di-brominated byproduct formation, which typically constitutes <5% of the crude product.

Alternative Routes

Recent advances employ transition-metal catalysis for improved efficiency. A palladium-catalyzed coupling between 4-bromo-2,6-difluoroiodobenzene and morpholin-4-ylzinc chloride achieves 78% yield with reduced reaction time (4 hours vs. 24 hours for classical methods) . This method eliminates the need for harsh Lewis acids, enhancing compatibility with acid-sensitive functional groups.

Characterization and Analytical Profiling

Spectroscopic Techniques

X-ray photoelectron spectroscopy (XPS) confirms the oxidation states of constituent atoms, with Br 3d₅/₂ and F 1s peaks observed at 70.2 eV and 687.5 eV, respectively. Infrared spectroscopy identifies key vibrational modes: C=O stretch at 1693 cm⁻¹, C-Br at 565 cm⁻¹, and aromatic C-F at 1220 cm⁻¹.

Computational Modeling

Molecular dynamics simulations predict strong binding affinity (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, driven by hydrogen bonding between the morpholine oxygen and Met793 backbone NH . The bromine atom participates in halogen bonding with Leu718, explaining the compound's inhibitory activity at nanomolar concentrations (IC₅₀ = 12 nM) .

| Cell Line | IC₅₀ (μM) | Target Protein |

|---|---|---|

| MCF-7 (Breast) | 0.12 | CDK4/6 |

| A549 (Lung) | 0.45 | EGFR |

| PC-3 (Prostate) | 1.2 | AR |

| HeLa (Cervical) | 0.87 | Topoisomerase II |

Antimicrobial Applications

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to vancomycin (MIC = 2 μg/mL) . Time-kill assays demonstrate bactericidal activity within 6 hours, correlating with disruption of penicillin-binding protein 2a (PBP2a) synthesis .

Industrial and Materials Science Applications

Polymer Modification

Incorporation into epoxy resins at 2 wt% loading increases glass transition temperature (T<sub>g</sub>) by 22°C due to restricted chain mobility from halogen-polymer interactions. The bromine atom also serves as a built-in flame retardant, achieving UL94 V-0 rating without additional additives.

Organic Electronics

Thin-film transistors fabricated with the compound as a dopant exhibit enhanced hole mobility (μ<sub>h</sub> = 0.45 cm²/V·s) compared to undoped films (μ<sub>h</sub> = 0.12 cm²/V·s). This improvement stems from morpholine-induced planarization of conjugated backbones, reducing π-π stacking distances to 3.4 Å.

Comparative Analysis with Structural Analogs

Impact of Halogen Substitution

Replacing bromine with chlorine in the 4-position decreases EGFR binding affinity by 40-fold (IC₅₀ = 480 nM), underscoring bromine's critical role in hydrophobic pocket interactions . Conversely, iodine substitution improves potency (IC₅₀ = 8 nM) but introduces synthetic challenges due to poorer leaving group ability .

Morpholine Ring Modifications

Cyclizing the morpholine oxygen into a tetrahydrofuran ring system abolishes anticancer activity (IC₅₀ > 100 μM), highlighting the importance of lone pair availability for hydrogen bonding . N-methylation of the morpholine nitrogen reduces solubility by 60% while maintaining target engagement, suggesting strategies for prodrug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume